4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
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Overview
Description
The compound “4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione” is a derivative of 1,4-benzoxazepines . The seven-membered 1,4-benzoxazepine (1,4-BZOs) scaffold is a versatile pharmacophore that constitutes the integral backbone of a significant proportion of pharmaceutical drugs .
Synthesis Analysis
The synthesis of 1,4-benzoxazepines can be achieved through a highly enantioselective desymmetrization of 3-substituted oxetanes enabled by a confined chiral phosphoric acid . This metal-free process allows effective access to chiral seven-membered 1,4-benzoxazepines with a high degree of enantiocontrol, under mild reaction conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,4-benzoxazepines include a chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes .Scientific Research Applications
Synthesis and Characterization
Research on related compounds includes the synthesis and characterization of new heterocyclic compounds with potential applications in material science and pharmacology. For instance, the synthesis of new 3-(3-hydroxyphenyl)-4-alkyl-3,4-dihydrobenzo[e][1,3]oxazepine-1,5-dione compounds has been reported, where structural determinations were performed using spectroscopy techniques such as FT-IR, high resolution 1H NMR, and 13C NMR spectroscopy, revealing insights into the molecular structure and conformational behavior of these compounds in solution (Osman, H., Mohammad, A., Yeap, G., & Adam, Farook, 2011).
Photophysical and Biological Activities
Further, studies on the photophysical properties and potential biological activities of structurally similar compounds have been conducted. This includes the investigation of their photostability, fluorescence properties, and antibacterial activities. For example, research on Y-shaped fluorophores with an imidazole core containing crown ether moieties investigated their emission maxima, photostability, and solvent effects, contributing to the understanding of their applications in bioimaging and sensors (Doğru, Ü., Ozturk Urut, G., & Bayramin, D., 2015).
Chemical Reaction Mechanisms
Another area of research focuses on the chemical reaction mechanisms involving compounds with similar structural features, aiming to enhance synthetic methodologies and reaction efficiencies. For example, investigations on the light-induced tetrazole-quinone 1,3-dipolar cycloadditions have provided insights into the microscopic mechanisms of such reactions, which are critical for the development of green synthetic methods and the design of novel compounds for various applications (He, Y., Xu, D.-H., Zhang, Y.-J., Zhang, C., Guo, J., Li, L., & Liang, X., 2021).
Future Directions
Properties
IUPAC Name |
4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO5/c1-3-6-19-21(26)23(20(25)14-7-4-5-8-18(14)28-19)12-16(24)15-11-13(22)9-10-17(15)27-2/h4-5,7-11,19H,3,6,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIOQWQUOUTFMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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